molecular formula C9H14O4 B7821143 Ethyl 2-(ethoxymethylene)acetoacetate

Ethyl 2-(ethoxymethylene)acetoacetate

Cat. No.: B7821143
M. Wt: 186.20 g/mol
InChI Key: FNASCUBBFNCFQO-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethylene)acetoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxymethylene group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(ethoxymethylene)acetoacetate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(ethoxymethylene)acetoacetate undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The carbonyl group in the compound is susceptible to nucleophilic attack, leading to the formation of addition products.

    Condensation Reactions: The compound can participate in condensation reactions with amines, hydrazines, and other nucleophiles to form a variety of heterocyclic compounds.

    Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Condensation Reactions: Reagents like hydrazine hydrate, phenylhydrazine, and primary amines are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed:

    Nucleophilic Addition: Alcohols or ketones, depending on the nucleophile used.

    Condensation Reactions: Various heterocyclic compounds, including pyrazoles and pyridines.

    Hydrolysis: Ethyl acetoacetate and ethanol.

Scientific Research Applications

Ethyl 2-(ethoxymethylene)acetoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxymethylene)-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The carbonyl group in the compound acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds. The ethoxymethylene group also plays a crucial role in stabilizing reaction intermediates, thereby facilitating the formation of desired products.

Comparison with Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the ethoxymethylene group.

    Ethyl cyanoacetate: Contains a cyano group instead of the ethoxymethylene group.

    Methyl 2-(ethoxymethylene)-3-oxobutanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: Ethyl 2-(ethoxymethylene)acetoacetate is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis, allowing for the construction of a wide variety of complex molecules.

Properties

IUPAC Name

ethyl 2-(ethoxymethylidene)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNASCUBBFNCFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210782
Record name Butanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3788-94-1
Record name Butanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3788-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(ethoxymethylene)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl acetoacetate (100 g, 0.77 mol), triethyl orthoformate (130 g, 0.92 mol), and acetic anhydride (150 g, 1.5 mol) was heated at 135° C. for 6-18 h in a round bottomed flask that was equipped with a distillation apparatus to collect the ethanol generated during the reaction. The reaction was cooled, concentrated and the residue was distilled under high vacuum to obtain the desired product (100 g, 70%) as a pale yellow oil: ESI MS m/z 187 [M+H]+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(ethoxymethylene)acetoacetate

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